molecular formula C11H13N3O2 B12730787 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- CAS No. 129521-51-3

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)-

Cat. No.: B12730787
CAS No.: 129521-51-3
M. Wt: 219.24 g/mol
InChI Key: HVSJFICQHASXNB-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes a triazole ring fused with a ketone group and substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- typically involves the reaction of isothiocyanates with hydrazides or the reaction of 1,3,4-oxadiazoles with hydrazine . Another method includes the thermal cyclization of acylated thiosemicarbazides or the reaction between carboxylic acids and hydrazinecarbothiohydrazides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the triazole ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, formic acid for condensation reactions, and various catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can produce nitro-substituted triazolones, while reduction can yield hydrogenated triazolones .

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

129521-51-3

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2,4-dimethyl-1,2,4-triazol-3-one

InChI

InChI=1S/C11H13N3O2/c1-13-10(12-14(2)11(13)15)8-4-6-9(16-3)7-5-8/h4-7H,1-3H3

InChI Key

HVSJFICQHASXNB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=O)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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